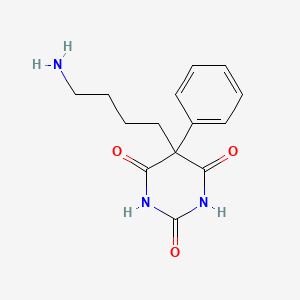
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as PBTD, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. PBTD has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders. In
Mecanismo De Acción
The mechanism of action of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer properties. It has also been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and high solubility in water. However, it can be difficult to synthesize and may require specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione analogs with improved potency and selectivity for specific cancer cell types. Another area of interest is the study of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in animal models of neurological disorders, to further explore its potential as a neuroprotective agent. Additionally, the use of 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other anti-cancer agents is an area of ongoing research.
Métodos De Síntesis
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multi-step process that involves the reaction of 4-nitrophenylacetic acid with ethyl acetoacetate, followed by the reduction of the resulting nitro compound to an amino compound. The amino compound is then reacted with 1,3-dibromo-2-propanol to form the final product, 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Aplicaciones Científicas De Investigación
5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have anti-cancer properties and has been tested in vitro against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. 5-(4-Aminobutyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
5-(4-aminobutyl)-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c15-9-5-4-8-14(10-6-2-1-3-7-10)11(18)16-13(20)17-12(14)19/h1-3,6-7H,4-5,8-9,15H2,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNACRZGWROSLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60229573 |
Source


|
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5-(4-aminobutyl)barbituric acid | |
CAS RN |
79181-97-8 |
Source


|
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079181978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-5-(4-aminobutyl)barbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60229573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

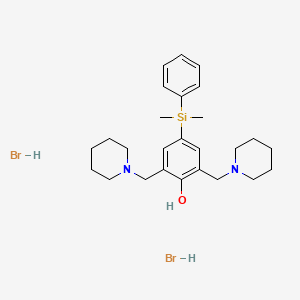

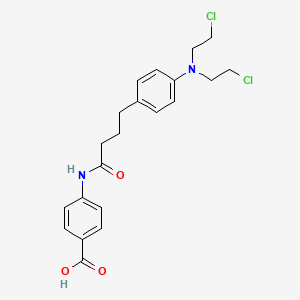
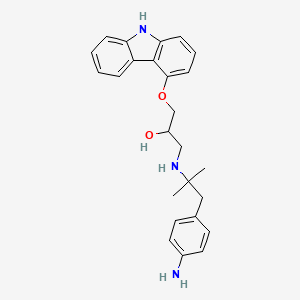
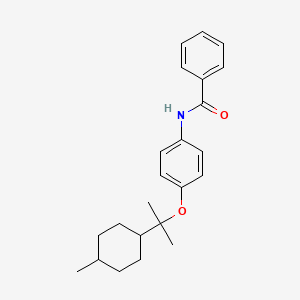
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

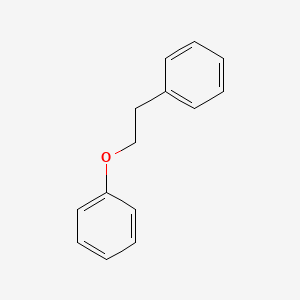
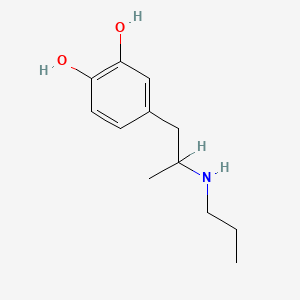

![5-Methoxy-3,4,7a,8a,9a,9b-hexahydro-1H,11H-oxireno[4',5']furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,11-dione](/img/structure/B1220980.png)
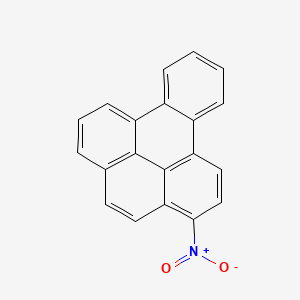
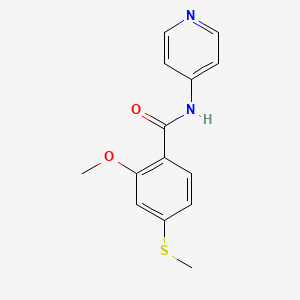
![2-[[(4-Tert-butylphenyl)-oxomethyl]amino]-4-chlorobenzoic acid](/img/structure/B1220984.png)